Fmoc-L-beta-Homohydroxyproline(OtBu) Fmoc-L-beta-Homohydroxyproline(OtBu)
Brand Name: Vulcanchem
CAS No.: 1217544-43-8
VCID: VC0173926
InChI: InChI=1S/C26H29NO7/c1-26(2,3)34-25(31)33-17-12-16(13-23(28)29)27(14-17)24(30)32-15-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,16-17,22H,12-15H2,1-3H3,(H,28,29)/t16-,17+/m0/s1
SMILES: CC(C)(C)OC(=O)OC1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O
Molecular Formula: C26H29NO7
Molecular Weight: 467.518

Fmoc-L-beta-Homohydroxyproline(OtBu)

CAS No.: 1217544-43-8

Main Products

VCID: VC0173926

Molecular Formula: C26H29NO7

Molecular Weight: 467.518

Fmoc-L-beta-Homohydroxyproline(OtBu) - 1217544-43-8

CAS No. 1217544-43-8
Product Name Fmoc-L-beta-Homohydroxyproline(OtBu)
Molecular Formula C26H29NO7
Molecular Weight 467.518
IUPAC Name 2-[(2S,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[(2-methylpropan-2-yl)oxycarbonyloxy]pyrrolidin-2-yl]acetic acid
Standard InChI InChI=1S/C26H29NO7/c1-26(2,3)34-25(31)33-17-12-16(13-23(28)29)27(14-17)24(30)32-15-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,16-17,22H,12-15H2,1-3H3,(H,28,29)/t16-,17+/m0/s1
Standard InChIKey FSZIOUBKSDIJLC-DLBZAZTESA-N
SMILES CC(C)(C)OC(=O)OC1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O
PubChem Compound 71463917
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator